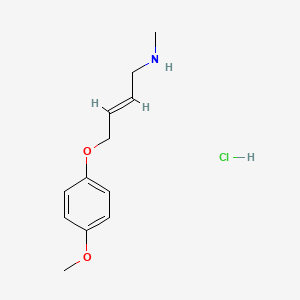
(E)-4-(4-methoxyphenoxy)-N-methylbut-2-en-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(4-methoxyphenoxy)-N-methylbut-2-en-1-amine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylpropanoids. This compound is characterized by the presence of a methoxyphenyl group attached to a butenylamine chain. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(4-methoxyphenoxy)-N-methylbut-2-en-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyphenol and N-methylbut-2-en-1-amine.
Etherification: 4-methoxyphenol is reacted with an appropriate alkylating agent to introduce the butenylamine chain.
Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of (E)-4-(4-methoxyphenoxy)-N-methylbut-2-en-1-amine;hydrochloride involves large-scale reactions under controlled conditions. The process includes:
Bulk Synthesis: Using large reactors to carry out the etherification and subsequent reactions.
Purification: The product is purified using techniques such as crystallization or chromatography.
Quality Control: Ensuring the purity and consistency of the final product through rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4-(4-methoxyphenoxy)-N-methylbut-2-en-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The double bond in the butenylamine chain can be reduced to form a saturated amine.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-(4-hydroxyphenoxy)-N-methylbut-2-en-1-amine.
Reduction: Formation of (E)-4-(4-methoxyphenoxy)-N-methylbutan-1-amine.
Substitution: Formation of various substituted amines depending on the electrophile used.
Applications De Recherche Scientifique
(E)-4-(4-methoxyphenoxy)-N-methylbut-2-en-1-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of (E)-4-(4-methoxyphenoxy)-N-methylbut-2-en-1-amine;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in biological systems.
Pathways Involved: The compound can modulate signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-methoxyphenoxy)-N-methylbutan-1-amine: Lacks the double bond present in (E)-4-(4-methoxyphenoxy)-N-methylbut-2-en-1-amine.
4-(4-hydroxyphenoxy)-N-methylbut-2-en-1-amine: Contains a hydroxy group instead of a methoxy group.
Uniqueness
(E)-4-(4-methoxyphenoxy)-N-methylbut-2-en-1-amine;hydrochloride is unique due to its specific structural features, such as the presence of a methoxy group and a double bond in the butenylamine chain. These features contribute to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
(E)-4-(4-methoxyphenoxy)-N-methylbut-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-13-9-3-4-10-15-12-7-5-11(14-2)6-8-12;/h3-8,13H,9-10H2,1-2H3;1H/b4-3+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTCRACVBUPUDO-BJILWQEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC=CCOC1=CC=C(C=C1)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC/C=C/COC1=CC=C(C=C1)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-2-methoxy-N-(pyridin-2-ylmethyl)ethanamine](/img/structure/B6068186.png)
![N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-2-(2-pyridinylthio)acetamide](/img/structure/B6068196.png)
![N'-[1-(2,5-dihydroxyphenyl)propylidene]-2-(3-isopropoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B6068202.png)
![4-benzyl-1-{3-[1-(3-methoxybenzoyl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B6068203.png)
![7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11,13,15-pentaen-2-one](/img/structure/B6068208.png)
![2-methyl-5-{[4-(4-thiomorpholinylcarbonyl)-1,3-oxazol-2-yl]methoxy}-1,3-benzothiazole](/img/structure/B6068211.png)
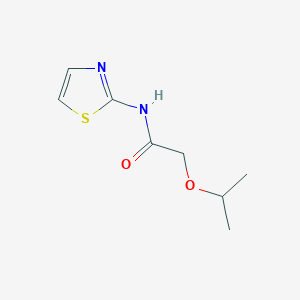
![3-{[(2-hydroxy-1-naphthyl)methylene]amino}-2-methyl-4(3H)-quinazolinone](/img/structure/B6068229.png)
![4-[(2-{[1,1'-BIPHENYL]-2-YL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL)SULFONYL]BENZOIC ACID](/img/structure/B6068237.png)
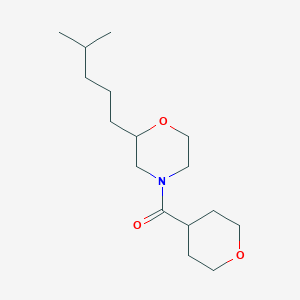
![N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]thiadiazole-4-carboxamide](/img/structure/B6068257.png)
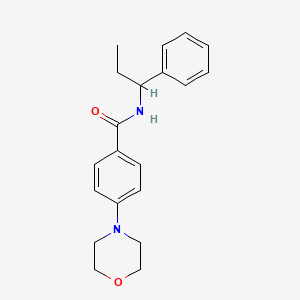
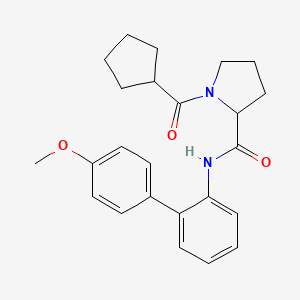
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-2-methoxy-N-(8-quinolinylmethyl)ethanamine](/img/structure/B6068282.png)
